Cas no 632-11-1 ((R)-Isoserine)

(R)-Isoserine Chemical and Physical Properties
Names and Identifiers
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- (R)-3-Amino-2-hydroxypropanoic acid
- (R)-ISOSERINE
- (S)-2-HYDROXY-B-ALANINE
- (S)-3-amino-2-hydroxypropanoic acid
- (S)-3-amino-2-hydroxypropionic acid
- (S)-iso-Propyl pyroglutamate
- (S)-isoserine
- 3-amino-(2S)-hydroxypropionic acid
- 3-amino-2-(S)-hydroxypropionic acid
- 5-Oxo-L-proline 1-methylethyl ester
- isopropyl (+)-L-pyroglutamate
- isopropyl (S)-(-)-2-pyrrolidone-5-carboxylate
- isopropyl 5-oxo-L-prolinate
- isopropyl pyrrolidin-5-one-2(S)
- L-Pyroglutamic acid isopropyl ester
- pyroglutamic acid iso-propyl ester
- Propanoicacid, 3-amino-2-hydroxy-, (R)-
- (R)-Isoserine
-
- MDL: MFCD05863991
- Inchi: 1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
- InChI Key: BMYNFMYTOJXKLE-UWTATZPHSA-N
- SMILES: C([C@H](C(=O)O)O)N
Computed Properties
- Exact Mass: 105.04261
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 67.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -3.4
- Topological Polar Surface Area: 88
Experimental Properties
- Boiling Point: 386.6℃/760mmHg
- PSA: 83.55
(R)-Isoserine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I902233-10mg |
(R)-Isoserine |
632-11-1 | 10mg |
$ 95.00 | 2022-06-02 | ||
Chemenu | CM244270-1g |
(R)-3-Amino-2-hydroxypropanoic acid |
632-11-1 | 95% | 1g |
$734 | 2021-06-09 | |
eNovation Chemicals LLC | D755614-1g |
Propanoic acid, 3-amino-2-hydroxy-, (2R)- |
632-11-1 | 95+% | 1g |
$385 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62760-250mg |
(R)-3-Amino-2-hydroxypropanoic acid |
632-11-1 | 250mg |
¥1036.0 | 2021-09-08 | ||
Enamine | EN300-92382-5.0g |
(2R)-3-amino-2-hydroxypropanoic acid |
632-11-1 | 95.0% | 5.0g |
$953.0 | 2025-03-21 | |
Enamine | EN300-92382-0.05g |
(2R)-3-amino-2-hydroxypropanoic acid |
632-11-1 | 95.0% | 0.05g |
$68.0 | 2025-03-21 | |
Enamine | EN300-92382-0.5g |
(2R)-3-amino-2-hydroxypropanoic acid |
632-11-1 | 95.0% | 0.5g |
$230.0 | 2025-03-21 | |
Enamine | EN300-92382-1.0g |
(2R)-3-amino-2-hydroxypropanoic acid |
632-11-1 | 95.0% | 1.0g |
$295.0 | 2025-03-21 | |
Aaron | AR00IBUZ-1g |
Propanoic acid, 3-amino-2-hydroxy-, (2R)- |
632-11-1 | 98% | 1g |
$370.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9523-100mg |
(2R)-3-amino-2-hydroxypropanoic acid |
632-11-1 | 97% | 100mg |
¥480.0 | 2024-04-18 |
(R)-Isoserine Related Literature
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1. Synthesis, crystal structure and molecular orbital investigation of the first platinum complex of piroxicamRenzo Cini J. Chem. Soc. Dalton Trans. 1996 111
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Tadeusz F. Molinski Org. Biomol. Chem. 2018 16 21
Additional information on (R)-Isoserine
Comprehensive Overview of (R)-Isoserine (CAS No. 632-11-1): Properties, Applications, and Research Insights
(R)-Isoserine (CAS No. 632-11-1) is a non-proteinogenic amino acid derivative with significant relevance in pharmaceutical, biochemical, and synthetic chemistry research. This enantiomer of isoserine, characterized by its chiral center and hydroxyl group, has garnered attention for its unique structural properties and potential applications in drug development, peptide synthesis, and as a building block for bioactive molecules. Its molecular formula, C3H7NO3, and stereochemistry make it a versatile intermediate in asymmetric synthesis.
Recent trends in green chemistry and sustainable synthesis have amplified interest in (R)-Isoserine due to its potential as a biodegradable precursor. Researchers are exploring its role in enzyme-catalyzed reactions and biocatalysis, aligning with the global shift toward eco-friendly manufacturing processes. The compound's compatibility with peptide coupling reagents and protecting group strategies further enhances its utility in complex molecular architectures.
In the pharmaceutical sector, (R)-Isoserine is investigated for its incorporation into antiviral agents and antibiotic analogs. Its structural similarity to serine allows it to act as a mimic in metabolic pathways, making it a candidate for mechanism-based inhibitors. Studies have highlighted its potential in modulating enzyme activity and receptor binding, particularly in targeting infectious diseases and neurological disorders.
From a commercial perspective, the demand for high-purity (R)-Isoserine (CAS No. 632-11-1) has risen due to its use in custom peptide synthesis and drug discovery platforms. Analytical techniques such as HPLC, chiral chromatography, and mass spectrometry are critical for quality control, ensuring compliance with GMP standards. Suppliers often emphasize batch-to-batch consistency and scalable production to meet research and industrial needs.
Emerging applications of (R)-Isoserine include its role in bioconjugation and nanomaterial functionalization, where its reactive groups facilitate covalent attachment to polymers or nanoparticles. This aligns with advancements in targeted drug delivery and diagnostic probes, addressing current challenges in precision medicine. Additionally, its use in structural biology for protein engineering and X-ray crystallography studies underscores its multidisciplinary importance.
Frequently asked questions about (R)-Isoserine (CAS No. 632-11-1) revolve around its stability under physiological conditions, synthetic routes, and regulatory status. Unlike its stereoisomer (S)-Isoserine, the (R)-form exhibits distinct pharmacokinetic profiles, prompting comparative studies. Researchers also inquire about solubility data and compatibility with aqueous/organic solvents, which are crucial for formulation design.
In summary, (R)-Isoserine (CAS No. 632-11-1) represents a dynamic compound at the intersection of chemistry and biology. Its expanding applications in biopharmaceuticals, catalysis, and material science position it as a focal point for innovation. As synthetic methodologies evolve and AI-driven molecular design gains traction, the compound's role in next-generation therapeutics and sustainable technologies is poised for growth.
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